2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid involves several steps. One common method starts with the preparation of ®-1-Boc-3-hydroxypyrrolidine, which is then reacted with 1-naphthalen-1-ylethylamine to form the intermediate. This intermediate undergoes further reactions, including deprotection and coupling with 4-bromophenylacetic acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study the function of the calcium-sensing receptor (CaSR) in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of conditions related to calcium metabolism, such as hyperparathyroidism.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by acting as an agonist of the calcium-sensing receptor (CaSR). This receptor is involved in regulating calcium homeostasis in the body. By binding to CaSR, the compound mimics the action of calcium, leading to the activation of downstream signaling pathways that regulate calcium levels .
Comparison with Similar Compounds
Similar Compounds
Cinacalcet: Another calcimimetic agent that acts on CaSR.
Etelcalcetide: A peptide-based calcimimetic that also targets CaSR.
Uniqueness
2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid is unique due to its non-peptide structure, which offers advantages in terms of stability and ease of synthesis compared to peptide-based calcimimetics like etelcalcetide .
Properties
Molecular Formula |
C24H26N2O2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid |
InChI |
InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28) |
InChI Key |
RZNUIYPHQFXBAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O |
Origin of Product |
United States |
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